molecular formula C15H12F2O B13914606 1,1'-(2-Methoxyethene-1,1-diyl)bis(4-fluorobenzene) CAS No. 53780-24-8

1,1'-(2-Methoxyethene-1,1-diyl)bis(4-fluorobenzene)

Katalognummer: B13914606
CAS-Nummer: 53780-24-8
Molekulargewicht: 246.25 g/mol
InChI-Schlüssel: AFLQMTVJDDNOMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-(2-Methoxyethene-1,1-diyl)bis(4-fluorobenzene) is a chemical compound known for its unique structure and properties It consists of two 4-fluorobenzene rings connected by a 2-methoxyethene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2-Methoxyethene-1,1-diyl)bis(4-fluorobenzene) typically involves the reaction of 4-fluorobenzene derivatives with a methoxyethene precursor. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, a common method involves the use of a palladium-catalyzed coupling reaction under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-(2-Methoxyethene-1,1-diyl)bis(4-fluorobenzene) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzene compounds .

Wissenschaftliche Forschungsanwendungen

1,1’-(2-Methoxyethene-1,1-diyl)bis(4-fluorobenzene) has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,1’-(2-Methoxyethene-1,1-diyl)bis(4-fluorobenzene) involves its interaction with molecular targets and pathways within a system. The compound may exert its effects through binding to specific receptors or enzymes, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the context of its application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1’-(2-Methoxyethene-1,1-diyl)bis(4-fluorobenzene) is unique due to its specific methoxyethene bridge and fluorine substituents, which impart distinct chemical and physical properties. These features make it valuable for specific applications where these properties are advantageous .

Eigenschaften

CAS-Nummer

53780-24-8

Molekularformel

C15H12F2O

Molekulargewicht

246.25 g/mol

IUPAC-Name

1-fluoro-4-[1-(4-fluorophenyl)-2-methoxyethenyl]benzene

InChI

InChI=1S/C15H12F2O/c1-18-10-15(11-2-6-13(16)7-3-11)12-4-8-14(17)9-5-12/h2-10H,1H3

InChI-Schlüssel

AFLQMTVJDDNOMX-UHFFFAOYSA-N

Kanonische SMILES

COC=C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.